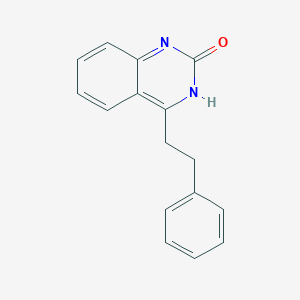
5-Fluoropyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrazine-2-carbaldehyde: is an organic compound with the molecular formula C5H3FN2O It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrazine-2-carbaldehyde typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of pyrazine-2-carbaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Fluoropyrazine-2-carboxylic acid.
Reduction: 5-Fluoropyrazine-2-methanol.
Substitution: Various aminopyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoropyrazine-2-carbaldehyde is used as an intermediate in the synthesis of more complex fluorinated heterocycles. These compounds are valuable in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as anticancer and antimicrobial agents. The presence of fluorine can significantly alter the biological activity and pharmacokinetics of the compounds .
Industry: This compound is also used in the development of materials with specific properties, such as polymers and coatings, where the fluorine atom imparts unique characteristics like increased resistance to solvents and thermal stability .
Mechanism of Action
The mechanism of action of 5-Fluoropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, making it a potential candidate for drug development .
Comparison with Similar Compounds
5-Fluoropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Bromopyrazine-2-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 5-Fluoropyrazine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogs .
Properties
Molecular Formula |
C5H3FN2O |
|---|---|
Molecular Weight |
126.09 g/mol |
IUPAC Name |
5-fluoropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H |
InChI Key |
RVVGRIVSJXYNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


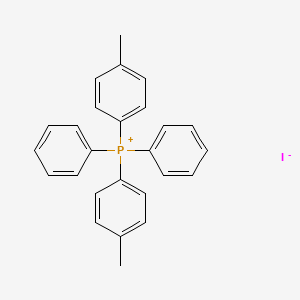
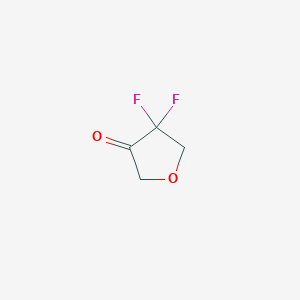


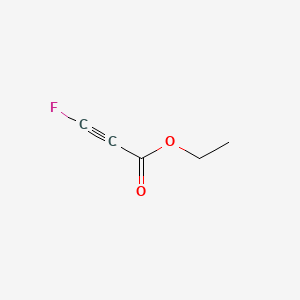
![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)
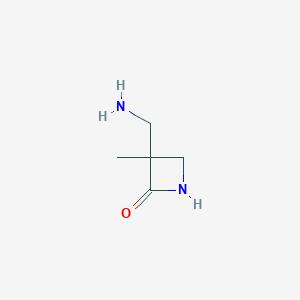

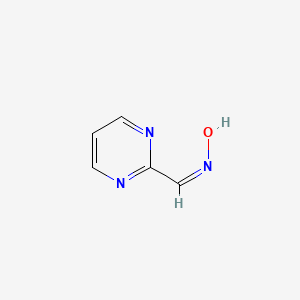


![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)
![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)
